

Foreword: The Quinoxalinone Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Methoxyquinoxalin-2(1H)-one**

Cat. No.: **B1583403**

[Get Quote](#)

The quinoxalin-2(1H)-one core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of compounds with significant biological and material science applications. Its rigid, planar structure, combined with multiple sites for functionalization, makes it an attractive building block in medicinal chemistry and drug discovery.^{[1][2]} Derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.^{[3][4][5]} This guide focuses specifically on the 7-methoxy substituted analog, **7-Methoxyquinoxalin-2(1H)-one**, providing a detailed exploration of its chemical properties, synthesis, and reactivity from the perspective of a senior application scientist. The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a molecule is the first step toward its effective application. **7-Methoxyquinoxalin-2(1H)-one** exists as a stable solid at room temperature. The methoxy group at the 7-position significantly influences the electron density of the aromatic ring, which in turn affects its reactivity and spectroscopic characteristics.

Physicochemical Data

The key physicochemical properties are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source |
|-------------------------|---|-----------------|
| Molecular Formula | C ₉ H ₈ N ₂ O ₂ | PubChem[6] |
| Molecular Weight | 176.17 g/mol | PubChem[6] |
| IUPAC Name | 7-methoxy-1H-quinoxalin-2-one | PubChem[6] |
| CAS Number | 55687-30-4 | ChemicalBook[7] |
| Appearance | Solid (predicted) | - |
| XLogP3 | 0.4 | PubChem[6] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 3 | PubChem[6] |

Spectroscopic Signature

Spectroscopic analysis is critical for structure verification and purity assessment. The data presented below are representative values derived from available literature and spectral databases.

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The Heteronuclear Single Quantum Correlation (HSQC) experiment is invaluable for unambiguously assigning proton signals to their directly attached carbons.[8]

[Click to download full resolution via product page](#)

Figure 1: Chemical Structure of 7-Methoxyquinoxalin-2(1H)-one.

| Spectral Data | Assignment and Expected Chemical Shift (δ , ppm) | Reference |
|---------------------|--|-----------|
| ^1H NMR | $\sim 11.0\text{--}12.0$ (s, 1H, N1-H), $\sim 7.8\text{--}8.0$ (s, 1H, C3-H), ~ 7.7 (d, 1H, C5-H), ~ 7.0 (d, 1H, C8-H), ~ 6.9 (dd, 1H, C6-H), 3.85 (s, 3H, -OCH ₃) | [7] |
| ^{13}C NMR | ~ 155.0 (C2), ~ 160.0 (C7), ~ 148.0 (C8a), ~ 130.0 (C3), ~ 125.0 (C4a), ~ 120.0 (C5), ~ 118.0 (C6), ~ 105.0 (C8), 55.7 (-OCH ₃) | [9] |
| Mass Spec (EI) | M ⁺ at m/z = 176.06 | [6] |
| Infrared (IR) | $\sim 3200\text{--}3000\text{ cm}^{-1}$ (N-H stretch), $\sim 1670\text{ cm}^{-1}$ (C=O stretch, amide), $\sim 1620\text{ cm}^{-1}$ (C=N stretch), $\sim 1250\text{ cm}^{-1}$ (C-O stretch, aryl ether) | [3] |

Synthesis and Mechanism

The synthesis of the quinoxalin-2(1H)-one scaffold is well-established, typically involving the condensation of an o-phenylenediamine with a reagent providing a two-carbon unit. For **7-Methoxyquinoxalin-2(1H)-one**, the most common route starts with 4-methoxy-1,2-phenylenediamine.

Synthetic Workflow: Condensation Pathway

A robust and frequently employed method is the reaction of the diamine with glyoxylic acid or its derivatives.[10] This approach is efficient and proceeds under relatively mild conditions.

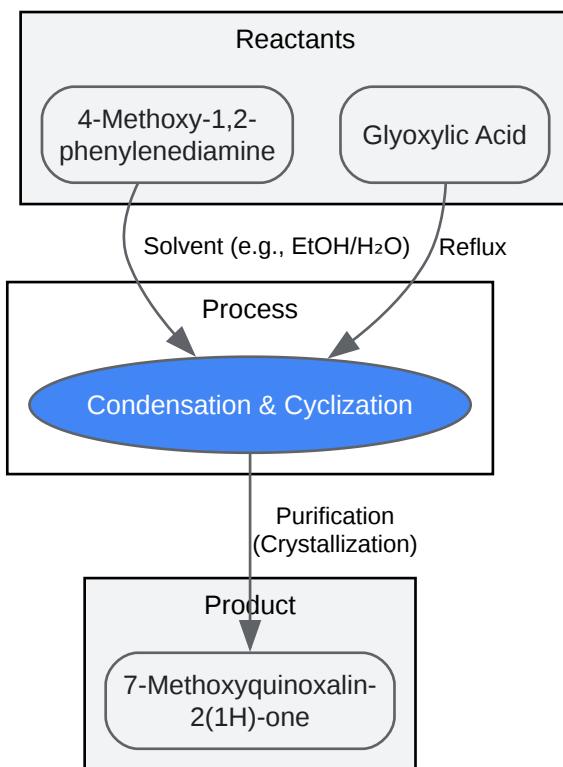
[Click to download full resolution via product page](#)

Figure 2: General workflow for the synthesis of **7-Methoxyquinoxalin-2(1H)-one**.

Experimental Protocol: Synthesis from 4-Methoxy-1,2-phenylenediamine

This protocol provides a self-validating system for the synthesis and purification of the target compound.

Objective: To synthesize **7-Methoxyquinoxalin-2(1H)-one**.

Materials:

- 4-Methoxy-1,2-phenylenediamine (1.0 eq)
- Glyoxylic acid monohydrate (1.1 eq)
- Ethanol (EtOH)

- Water (H_2O)
- Hydrochloric Acid (2M HCl, for workup)
- Sodium Bicarbonate (sat. aq. solution)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine in a 1:1 mixture of ethanol and water.
- Addition of Reagent: Add glyoxylic acid monohydrate to the solution portion-wise while stirring.
- Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Cooling and Precipitation: After completion, cool the mixture to room temperature, and then further in an ice bath. A precipitate should form.
- Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
- Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.
- Validation: Confirm the identity and purity of the product using NMR, Mass Spectrometry, and melting point analysis.

Causality: The reaction proceeds via an initial condensation between one amino group of the diamine and the aldehyde of glyoxylic acid to form a Schiff base (imine). This is followed by an intramolecular cyclization where the second amino group attacks the carboxylic acid (or its activated form), leading to the formation of the six-membered heterocyclic ring after dehydration.

Chemical Reactivity and Derivatization Potential

The **7-Methoxyquinoxalin-2(1H)-one** scaffold possesses several reactive sites that can be exploited for the synthesis of diverse derivatives. The electron-donating methoxy group at C7 activates the benzene ring towards electrophilic substitution, while the lactam (amide) portion of the pyrazinone ring offers its own unique reactivity.

Figure 3: Key reactive sites on the **7-Methoxyquinoxalin-2(1H)-one** core.

- N1-Position: The amide nitrogen can be readily alkylated or arylated under basic conditions using various electrophiles (e.g., alkyl halides, benzyl halides). This is a common strategy for modulating the compound's steric and electronic properties.
- C3-Position: The C3 position is part of an enamine-like system, making it susceptible to various transformations. It can be halogenated (e.g., with NBS or POCl_3 after conversion to the chloroquinoxaline) and subsequently used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups.[\[10\]](#)
- Aromatic Ring (C5, C6, C8): The methoxy group at C7 is an ortho-, para-director. Therefore, electrophilic aromatic substitution reactions like nitration or halogenation are expected to occur preferentially at the C6 and C8 positions.

The synthesis of diverse libraries of quinoxalinone derivatives often relies on these key transformations to explore structure-activity relationships (SAR).[\[3\]](#)[\[11\]](#)

Applications in Research and Drug Development

7-Methoxyquinoxalin-2(1H)-one is not just a chemical curiosity; it is a valuable intermediate in the synthesis of complex, high-value molecules. Its structural features are present in several pharmacologically active agents.

Scaffold for Biologically Active Molecules

The quinoxalinone core is a well-known pharmacophore. The presence of the methoxy group can enhance metabolic stability and modulate receptor binding affinity. Derivatives of this scaffold have been investigated for:

- Antimicrobial Activity: Many quinoxalinone derivatives have shown potent activity against various bacterial and fungal strains.[\[3\]](#)[\[12\]](#)

- **Anticancer Properties:** The scaffold is found in compounds designed to inhibit key cellular processes in cancer, such as DNA gyrase or various kinases.[4][13]
- **Anti-inflammatory Effects:** Certain derivatives have been shown to inhibit inflammatory pathways.[5]

Key Intermediate in Pharmaceutical Synthesis

A notable application of related quinoxalinone structures is in the synthesis of modern pharmaceuticals. For example, the core structure is related to key intermediates in the synthesis of drugs like lumateperone, an atypical antipsychotic.[14] The methodologies developed for functionalizing the quinoxalinone ring system are directly applicable to the construction of such complex drug targets.

Conclusion

7-Methoxyquinoxalin-2(1H)-one is a heterocyclic compound of significant interest due to its versatile chemical reactivity and its role as a precursor to molecules of pharmacological importance. Its synthesis is straightforward, and its multiple reactive sites—the N1 amide, the C3 vinylogous position, and the activated aromatic ring—provide a rich platform for chemical exploration. This guide has outlined its core properties, a reliable synthetic protocol, and the key principles of its reactivity, providing a solid, authoritative foundation for researchers and developers working with this valuable chemical entity.

References

- The Royal Society of Chemistry. Supplementary Information.
- PubChem. 7-Methoxy-2-methyl-4(1H)-quinolinone. National Center for Biotechnology Information.
- El-Sayed, N. N. E., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. *Journal of Molecular Structure*, 1265, 133429.
- Renault, K., Renard, P.-Y., & Sabot, C. Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. Normandie Univ, CNRS, UNIROUEN, INSA Rouen, COBRA (UMR 6014).
- Nemcsok, D., et al. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. *Beilstein Journal of Organic Chemistry*, 18, 1033–1040.

- El-Sayed, N. N. E., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. *Molecules*, 27(19), 6296.
- PubChem. 7-Methoxyquinoline. National Center for Biotechnology Information.
- Gao, C., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. *Frontiers in Pharmacology*, 7, 71.
- ResearchGate. An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole.
- Organic Chemistry Portal. Synthesis of quinoxalinones.
- Crystal, A. B., et al. (2017). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. *Acta Crystallographica Section E: Crystallographic Communications*, 73(Pt 5), 723–727.
- Johns Hopkins University. Design, synthesis of new novel quinoxalin-2(1H)-one derivatives... Fingerprint.
- Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. *Der Pharma Chemica*, 5(5), 296-300.
- Raghunadh, A., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. *SynOpen*, 4(3), 55-61.
- SpectraBase. 7-Methoxy-1H-isoquinoline-2-carbaldehyde.
- PubChem. 2(1H)-Quinoxalinone. National Center for Biotechnology Information.
- El-faham, A., et al. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. *Molecules*, 25(9), 2125.
- PubChem. 7-Hydroxy-1-methylquinoxalin-2-one. National Center for Biotechnology Information.
- National Institute of Standards and Technology. 2(1H)-Quinoxalinone. NIST Chemistry WebBook.
- PubChem. 7-Methoxyisoquinoline. National Center for Biotechnology Information.
- ResearchGate. Crystal structure of (E)-7-methoxy-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)methylene)-3,4-dihydroronaphthalen-1(2H)-one, C₂₂H₂₅N₃O₂.
- Sitter, B., et al. (2014). Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. *BMC Bioinformatics*, 15, 401.
- Parameswaran, P. S., et al. (1994). Renieramycins H and I, two novel alkaloids from the sponge *Haliclona cribriticus* Dendy. *Indian Journal of Chemistry*, 33B, 988-991.
- PubChem. N-[5-(7-methoxyquinolin-4-yl)oxy-2-pyridinyl]-1-methyl-3-oxo-2-phenyl-5-pyrazin-2-ylpyrazole-4-carboxamide. National Center for Biotechnology Information.
- Dan, Y. R., et al. (2021). Crystal structure of 2-methoxy-4b,5,14,15-tetrahydro-6H-isoquinolino[2',1':1,6] pyrazino[2,3-b]quinoxaline, C₁₉H₁₈N₄O. *Zeitschrift für Kristallographie*

- New Crystal Structures, 236(3), 595-597.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2(1H)-Quinoxalinone | C8H6N2O | CID 14526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis of new novel quinoxalin-2(1*^{i</i>*H*}*)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with *ⁱ*in-silico*</sup>* ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Hydroxy-1-methylquinoxalin-2-one | C9H8N2O2 | CID 177778721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2(1H)-Quinoxalinone, 7-methoxy-(55687-30-4) 1H NMR [m.chemicalbook.com]
- 8. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Quinoxalinone synthesis [organic-chemistry.org]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. New synthesis of a late-stage tetracyclic key intermediate of lumateperone - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foreword: The Quinoxalinone Scaffold in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1583403#7-methoxyquinoxalin-2-1h-one-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com